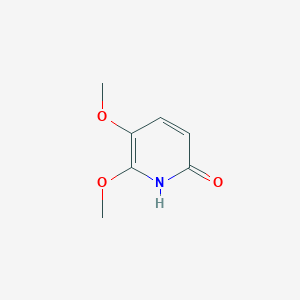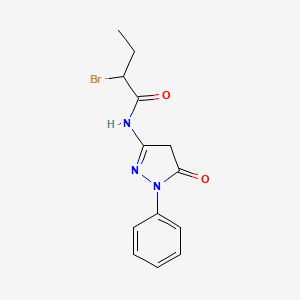
2-Bromo-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)butanamide
Overview
Description
“2-Bromo-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)butanamide” is a compound that belongs to the class of pyrazole derivatives . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . They have been studied extensively and have a wide range of applications in different areas such as technology, medicine, and agriculture . Pyrazoles are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral agents .
Scientific Research Applications
Synthesis and Biological Activities
Antibacterial and Antifungal Activities : A study explored the bromination of certain compounds, leading to the synthesis of α-bromo compounds and bipyrazolyl derivatives. These compounds were evaluated for their in vitro antibacterial activity against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against Aspergilus flavus and Aspergillus niger. The antimicrobial activity was compared with commercially available antibiotics like ciprofloxacin and the antifungal agent fluconazole (Pundeer et al., 2013).
Intermolecular Interactions and Structural Analysis : Another research focused on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives. The study highlighted the structural stability and interactions within the compounds, providing insights into their potential applications based on their molecular and electronic structures (Saeed et al., 2020).
Synthesis for Heterocyclic Compounds : Research has been conducted on utilizing derivatives as precursors for synthesizing various heterocyclic compounds, such as thiadiazoles, pyrrolo[3,4-c]pyrazoles, and triazolo[4,3-a]pyrimidines. These studies contribute to the development of new functionalized heterocycles with potential biological and pharmacological applications (Abdelhamid et al., 2017).
Antimicrobial Evaluation : A notable study synthesized and evaluated the antimicrobial activity of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring. Some of the synthesized compounds exhibited moderate antimicrobial activity, contributing to the search for new therapeutic agents (Farag et al., 2009).
Properties
IUPAC Name |
2-bromo-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2/c1-2-10(14)13(19)15-11-8-12(18)17(16-11)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZXCFULSHSHJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN(C(=O)C1)C2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


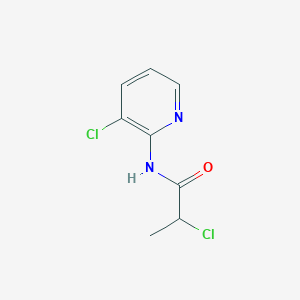
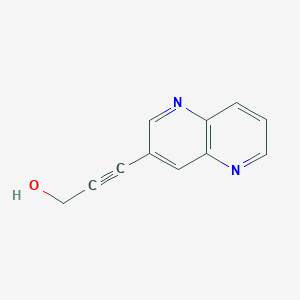
![8-Iodo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1402768.png)
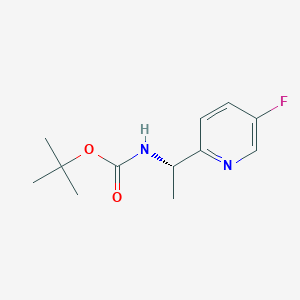



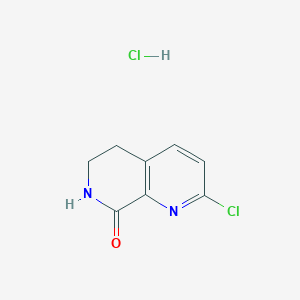
![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carbonitrile hydrochloride](/img/structure/B1402776.png)
![5-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1402778.png)
![6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1402779.png)
![4-Chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1402781.png)
